molecular formula C10H22N2O B6227881 (2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine, cis CAS No. 1998616-74-2

(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine, cis

Cat. No.: B6227881
CAS No.: 1998616-74-2
M. Wt: 186.3
InChI Key:
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Description

(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine, cis is a chiral piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by its specific stereochemistry, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine, cis typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylpiperazine and 3-methoxypropylamine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are scaled up using large reactors with precise temperature and pressure control.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.

    Automation: Automated systems for monitoring and controlling reaction parameters ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: The major product is often a ketone or aldehyde derivative.

    Reduction: The major product is typically a fully saturated piperazine derivative.

    Substitution: The major product depends on the nucleophile used, resulting in various substituted piperazine derivatives.

Scientific Research Applications

(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine, cis has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine, cis involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2R,6S)-1-(3-hydroxypropyl)-2,6-dimethylpiperazine, cis: Similar structure but with a hydroxy group instead of a methoxy group.

    (2R,6S)-1-(3-ethoxypropyl)-2,6-dimethylpiperazine, cis: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine, cis is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and biological activity compared to its analogs.

Properties

CAS No.

1998616-74-2

Molecular Formula

C10H22N2O

Molecular Weight

186.3

Purity

0

Origin of Product

United States

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